molecular formula C7H7F2N3O4 B10908209 Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10908209
M. Wt: 235.14 g/mol
InChI Key: CXOVHUVXFRYONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group, a nitro group, and a carboxylate ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a pyrazole derivative followed by the introduction of the difluoroethyl group and the esterification of the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities. Additionally, industrial methods may employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxylate ester group can undergo hydrolysis to release the active pyrazole derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Molecular Structure:

  • Molecular Formula: C₇H₈F₂N₄O₂
  • Molecular Weight: 192.16 g/mol

The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with a difluoroethylating agent. The resulting product exhibits unique properties due to the presence of both nitro and difluoroethyl groups, which influence its reactivity and biological interactions.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro-containing compounds. This compound has shown promising results against various pathogens. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA and disrupt cellular functions .

2.2 Antifungal Activity

Research on related pyrazole derivatives indicates that these compounds can exhibit significant antifungal activity. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, demonstrating higher efficacy than traditional fungicides like boscalid . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antifungal properties.

3. Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Study Pathogen Activity Mechanism
Study AS. aureusInhibition at 20 μMDNA damage via reactive intermediates
Study BP. aeruginosaInhibition at 30 μMDisruption of cellular processes
Study CFungal strainsHigher activity than boscalidTargeting fungal cell wall synthesis

These studies demonstrate the compound's potential as a lead candidate for developing new antimicrobial agents.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the nitro group is crucial for its antimicrobial activity, while the difluoroethyl moiety enhances lipophilicity, improving membrane penetration .

Key Findings:

  • Nitro Group: Essential for bioactivity; involved in generating reactive species.
  • Difluoroethyl Group: Increases hydrophobicity and enhances interaction with biological membranes.

5. Conclusion

This compound exhibits a range of biological activities that make it a candidate for further research in antimicrobial and antifungal applications. Its unique chemical structure contributes to its efficacy, highlighting the importance of SAR studies in drug development.

Properties

Molecular Formula

C7H7F2N3O4

Molecular Weight

235.14 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C7H7F2N3O4/c1-16-7(13)4-2-11(3-5(8)9)10-6(4)12(14)15/h2,5H,3H2,1H3

InChI Key

CXOVHUVXFRYONN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.